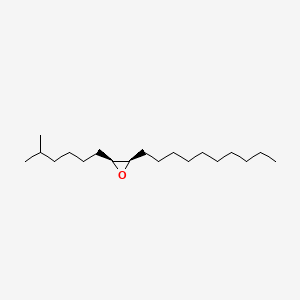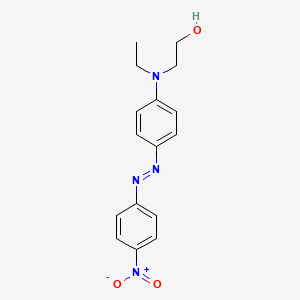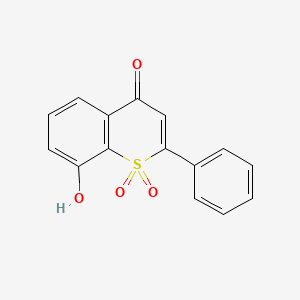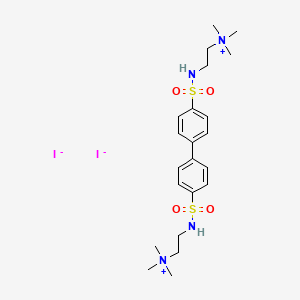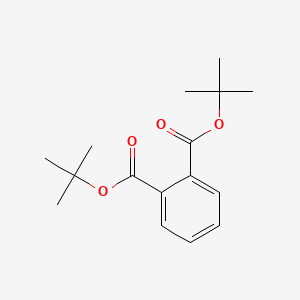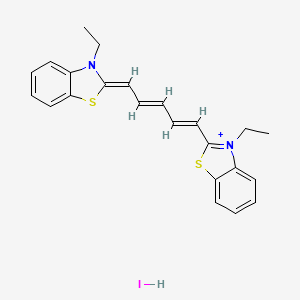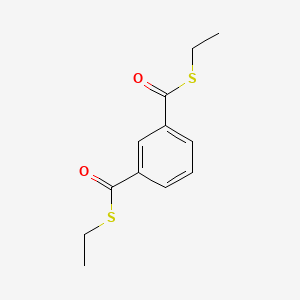
DNMDP
Vue d'ensemble
Description
Applications De Recherche Scientifique
DNMDP has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of molecular glues and protein-protein interactions. .
Biology: this compound is used in cell biology research to study the effects of protein complex formation on cellular processes. .
Medicine: this compound has potential therapeutic applications in cancer treatment. .
Industry: this compound is used in the pharmaceutical industry as a lead compound for the development of new drugs targeting protein-protein interactions. .
Mécanisme D'action
Target of Action
DNMDP, also known as 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, primarily targets two proteins: Phosphodiesterase 3A (PDE3A) and Schlafen 12 (SLFN12) . PDE3A is a well-characterized cyclic nucleotide phosphodiesterase that hydrolyzes cAMP, cGMP, and cUMP . SLFN12 is a protein that, when activated, can induce cell death .
Mode of Action
this compound acts as a molecular glue, inducing complex formation between PDE3A and SLFN12 . This interaction is stabilized by the binding of this compound to the active site of PDE3A . The formation of the PDE3A-SLFN12 complex is further stabilized by interactions between SLFN12 and this compound . This complex formation activates the RNase activity of SLFN12 .
Biochemical Pathways
The formation of the PDE3A-SLFN12 complex leads to the activation of the SLFN12 RNase, resulting in the cleavage of the specific substrate, tRNA-Leu-TAA . This leads to a global inhibition of translation, and death of cells expressing sufficient levels of both proteins .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound are crucial for its bioavailability and efficacy . .
Result of Action
The activation of the SLFN12 RNase by the PDE3A-SLFN12 complex leads to a cytotoxic response in cancer cells that express elevated levels of both proteins . This results in the cleavage of the specific substrate, tRNA-Leu-TAA, global inhibition of translation, and death of cells .
Analyse Biochimique
Biochemical Properties
DNMDP has been found to interact with phosphodiesterase 3A (PDE3A) and Schlafen 12 protein (SLFN12) . The compound binds to the PDE3A enzymatic pocket, allowing the compound-bound PDE3A to recruit and stabilize SLFN12 . This interaction blocks protein translation, leading to apoptosis .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to induce apoptosis . By forming complexes with PDE3A and SLFN12, this compound can block protein translation, leading to cell death . This has potential implications for the treatment of various diseases, including cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic pocket of PDE3A . This allows the compound-bound PDE3A to recruit and stabilize SLFN12 . The resulting complex blocks protein translation, leading to apoptosis .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cells, such as the induction of apoptosis, occur upon the formation of the PDE3A-SLFN12 complex .
Metabolic Pathways
The compound’s interaction with PDE3A suggests that it may be involved in pathways related to cyclic nucleotide phosphodiesterases .
Subcellular Localization
Given its interaction with PDE3A, it is likely that the compound is localized to areas of the cell where PDE3A is present .
Méthodes De Préparation
La synthèse du DNMDP implique plusieurs étapes clés, notamment la formation du noyau pyrroloquinoléine et la fixation ultérieure des groupes pipéridine et méthoxyphényleLa dernière étape implique la fixation du groupe méthoxyphényle dans des conditions réactionnelles spécifiques .
Les méthodes de production industrielle du this compound sont encore en développement, avec des recherches en cours axées sur l'optimisation de la voie de synthèse afin d'améliorer le rendement et de réduire les coûts de production. Les méthodes actuelles font appel à des techniques avancées de synthèse organique et à des procédés de purification pour obtenir du this compound de haute pureté, adapté à la recherche et aux applications thérapeutiques potentielles .
Analyse Des Réactions Chimiques
Le DNMDP subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation. .
Réduction : Le this compound peut être réduit pour former différents produits de réduction. .
Substitution : Le this compound peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes. .
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés de la quinoléine, tandis que la réduction peut donner divers composés contenant de la pipéridine .
Applications de recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Le this compound est utilisé comme composé modèle dans les études de colles moléculaires et d'interactions protéine-protéine. .
Biologie : Le this compound est utilisé en recherche en biologie cellulaire pour étudier les effets de la formation de complexes protéiques sur les processus cellulaires. .
Médecine : Le this compound a des applications thérapeutiques potentielles dans le traitement du cancer. .
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique comme composé principal pour le développement de nouveaux médicaments ciblant les interactions protéine-protéine. .
Mécanisme d'action
Le mécanisme d'action du this compound implique l'induction de la formation de complexes entre la phosphodiestérase 3A et les protéines de la famille schlafen 12. Le this compound agit comme une colle moléculaire, stabilisant l'interaction entre ces deux protéines et favorisant la formation d'un complexe hétérotétramérique . Cette formation de complexe conduit à l'activation de l'activité RNase des membres de la famille schlafen 12, ce qui entraîne le clivage de substrats d'ARN spécifiques et l'inhibition de la traduction des protéines . L'inhibition globale de la traduction entraîne finalement la mort cellulaire dans les cellules cancéreuses exprimant des niveaux élevés des deux protéines .
Comparaison Avec Des Composés Similaires
Le DNMDP est unique parmi les composés similaires en raison de sa forte puissance et de sa sélectivité dans l'induction de la formation de complexes entre la phosphodiestérase 3A et les protéines de la famille schlafen 12. D'autres composés similaires, tels que l'anagrélide, la zardaverine et la naucléfine, agissent également comme des colles moléculaires, mais présentent des degrés d'activité et de sélectivité variables . La capacité du this compound à induire la formation de complexes à des concentrations plus faibles et sa plus grande sélectivité pour les cellules cancéreuses en font un candidat particulièrement prometteur pour un développement ultérieur .
Composés similaires
- Anagrélide
- Zardaverine
- Naucléfine
- Estradiol
- Agonistes du récepteur de la progestérone tels que le tanaproget .
Propriétés
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3Z,5S,6S,7S,8R,9S,11Z,13S,14S,15S,16Z,18S)-8,14,18-trihydroxy-19-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl]-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B1670762.png)


